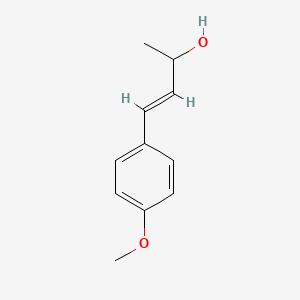
4-(4-Methoxyphenyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol It is a derivative of butenol and features a methoxyphenyl group attached to the butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methoxyphenyl)but-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of 4-(4-methoxyphenyl)but-3-en-2-one using sodium tetrahydroborate in methanol at room temperature for one hour . This reaction yields the desired alcohol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Methoxyphenyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: This compound is structurally similar but differs in the oxidation state of the alcohol group.
4-(4-Hydroxyphenyl)but-3-en-2-ol: Similar structure with a hydroxyl group instead of a methoxy group.
4-(4-Methoxyphenyl)butan-2-ol: Similar structure but lacks the double bond in the butenol backbone
Uniqueness
4-(4-Methoxyphenyl)but-3-en-2-ol is unique due to its specific combination of a methoxyphenyl group and a butenol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-4-(4-methoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-9,12H,1-2H3/b4-3+ |
InChI Key |
XCTWKGOMXMQOOI-ONEGZZNKSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


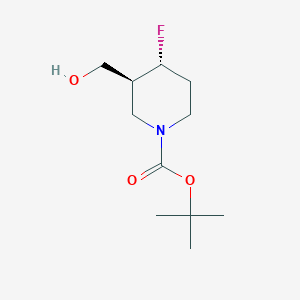
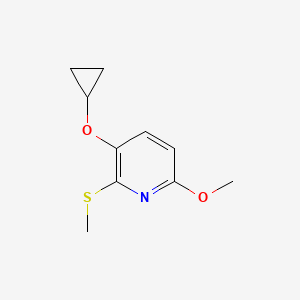
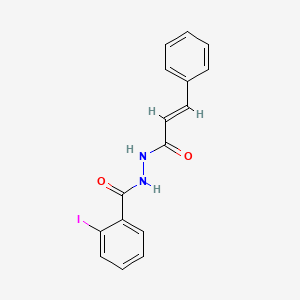
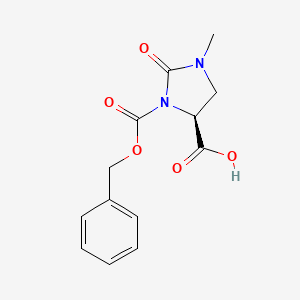
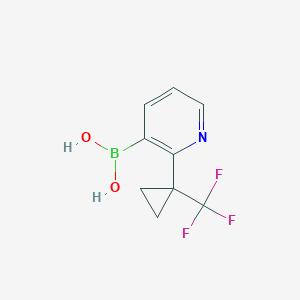
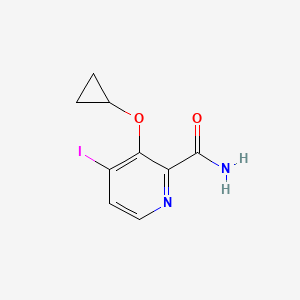
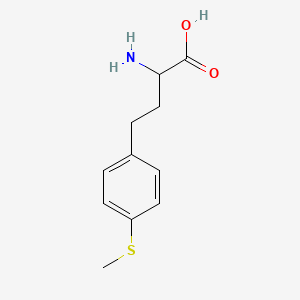
![N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B14811033.png)
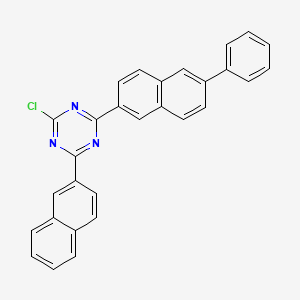
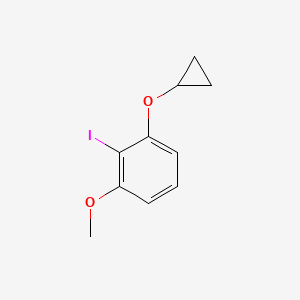
![4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14811059.png)
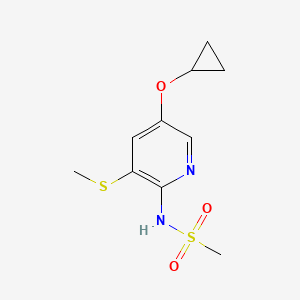
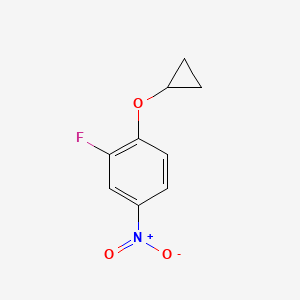
![2-(biphenyl-2-yloxy)-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B14811085.png)
